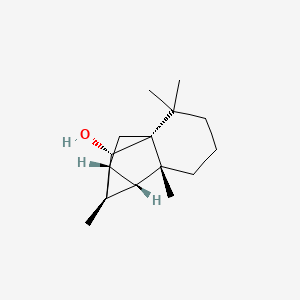

Cyclomyltaylan-5alpha-ol

Description

Historical Context and Theoretical Foundations Pertaining to Cyclomyltaylan-5alpha-ol Research

The journey into the world of this compound begins with the broader exploration of natural products derived from liverworts (Hepatophyta). nih.gov These non-vascular plants have long been recognized as a rich source of structurally diverse and biologically active compounds, particularly sesquiterpenoids. cam.ac.uknih.gov The unique chemical architectures found in liverworts, often enantiomers of those found in higher plants, have provided a fertile ground for natural product chemistry. nih.gov

This compound was first identified as a natural product isolated from the thalloid liverwort Reboulia hemisphaerica. nih.gov Its discovery was part of a continued effort to characterize the chemical constituents of bryophytes, a group of plants known to produce a plethora of terpenoids and aromatic compounds. mdpi.com The initial structural elucidation of this compound relied on a combination of sophisticated spectroscopic techniques, including two-dimensional nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallographic analysis. nih.gov

A significant milestone in the study of this compound was the first enantioselective total synthesis of (+)-cyclomyltaylan-5alpha-ol. researchmap.jp This achievement was not only a testament to the advancements in synthetic organic chemistry but also crucial for definitively establishing the absolute stereochemistry of the molecule. researchmap.jp The synthesis was strategically designed, starting from a known chiral building block, the (S)-(+)-Hajos-Wiechert ketone analogue, and employing key reactions such as a stereoselective Claisen rearrangement and a samarium(II) iodide-promoted reductive cyclisation. researchmap.jp This synthetic endeavor provided a solid theoretical foundation for understanding the molecule's three-dimensional structure and paved the way for the preparation of analogues for further study. The absolute configuration was determined to be 2R, 3R, 4R, 5S, 6R, 7R according to the cyclomyltaylane numbering system. researchmap.jp

Strategic Importance and Contemporary Relevance of this compound within Advanced Chemical and Biological Sciences

The strategic importance of this compound extends beyond its intriguing chemical structure. It serves as a prime example of the chemical diversity found in liverworts and highlights the potential of these organisms as a source of novel bioactive compounds. ecnu.edu.cn The broader class of sesquiterpenoids, to which this compound belongs, is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net While the specific bioactivities of this compound are still an area of active investigation, its complex tetracyclic framework makes it an interesting scaffold for medicinal chemistry exploration.

A significant area of contemporary relevance for this compound lies in the field of biotransformation. nih.govresearchgate.net The ability of microorganisms, such as the fungus Aspergillus niger, to metabolize this sesquiterpenoid into new, oxygenated derivatives opens up avenues for creating novel compounds that may possess enhanced or entirely new biological properties. nih.govresearchgate.net This approach is of considerable strategic importance as it can provide access to complex molecules that are difficult to synthesize through traditional chemical methods. researchgate.net The biotransformation of this compound has been shown to yield a variety of hydroxylated metabolites, demonstrating the potential of microbial systems to functionalize specific positions on the carbon skeleton with high selectivity. researchgate.net

The study of such biotransformations is not only valuable for drug discovery but also provides insights into the metabolic pathways of fungi and the enzymatic reactions they employ. researchgate.netnih.gov This knowledge can be harnessed for the development of biocatalytic processes for the production of high-value chemicals. mdpi.com

Identification of Current Research Gaps and Formulation of Key Research Questions for this compound

Despite the progress made in the synthesis and initial biological evaluation of this compound, several research gaps and key questions remain, driving the future direction of its investigation.

A primary research gap is the comprehensive understanding of the biological activity profile of this compound and its known metabolites. While its origin from a biologically rich source suggests potential bioactivity, detailed studies to screen for a wide range of pharmacological effects are lacking. This leads to the following key research questions:

What is the full spectrum of biological activities of this compound?

Do the hydroxylated metabolites produced through biotransformation exhibit enhanced or different biological activities compared to the parent compound?

What are the specific molecular targets of this compound and its derivatives?

Another significant knowledge gap lies in the biosynthesis of this compound within the liverwort Reboulia hemisphaerica. While the general pathways for sesquiterpenoid biosynthesis are understood, the specific enzymes and genetic machinery responsible for constructing the unique cyclomyltaylane skeleton are yet to be identified. Elucidating this pathway would not only be a significant contribution to our understanding of plant biochemistry but could also enable the biotechnological production of this compound and its analogues. Key research questions in this area include:

What are the key enzymes (terpene synthases, cytochromes P450) involved in the biosynthesis of this compound in Reboulia hemisphaerica?

What are the genetic and regulatory mechanisms controlling the production of this compound in the liverwort?

Furthermore, while the enantioselective total synthesis has been achieved, the development of more efficient and scalable synthetic routes would be beneficial for producing larger quantities of the compound for extensive biological testing and for the synthesis of a wider range of structural analogues. This prompts the following research questions:

Can more concise and higher-yielding synthetic strategies for this compound be developed?

How can the synthesis be adapted to generate a library of derivatives with modifications at various positions of the molecular scaffold to explore structure-activity relationships?

Addressing these research questions will undoubtedly deepen our understanding of this fascinating natural product and could unlock its potential for applications in medicine and biotechnology.

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,6R,7R,8R,9R,10S)-2,2,6,9-tetramethyltetracyclo[6.2.1.01,6.07,9]undecan-10-ol |

InChI |

InChI=1S/C15H24O/c1-12(2)6-5-7-13(3)10-9-8-15(12,13)11(16)14(9,10)4/h9-11,16H,5-8H2,1-4H3/t9-,10-,11+,13-,14-,15-/m1/s1 |

InChI Key |

VGVDZHYEJGNHEE-MJMJJYSYSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@]13C[C@@H]4[C@H]2[C@@]4([C@@H]3O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C13CC4C2C4(C3O)C)C)C |

Synonyms |

cyclomyltaylan-5alpha-ol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclomyltaylan 5alpha Ol and Its Analogues

Total Synthesis Approaches to Cyclomyltaylan-5α-ol: Retrosynthetic Disconnections and Key Transformations

The total synthesis of cyclomyltaylan-5α-ol is a significant achievement in natural product synthesis, showcasing innovative strategies for the construction of its intricate tetracyclic core. The first and thus far only enantioselective total synthesis was reported by Hagiwara and Ando, which also unequivocally established the absolute stereochemistry of the natural product. researchgate.net

A logical retrosynthetic analysis of cyclomyltaylan-5α-ol (1) reveals several key challenges, including the construction of the highly substituted cyclopropane (B1198618) ring and the stereocontrolled formation of the five-membered ring. Hagiwara and Ando's strategy commenced by disconnecting the tetracyclic framework at the C5-C6 and C1-C10 bonds of the five-membered ring, leading back to a key tricyclic intermediate. This tricyclic precursor, in turn, could be envisioned as arising from an intramolecular cyclopropanation of a suitably functionalized bicyclic precursor.

Key Transformations in the Synthesis of Cyclomyltaylan-5α-ol

| Transformation | Reagents/Conditions | Purpose | Reference |

| Intramolecular Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Formation of the key tricyclic intermediate | researchgate.net |

| Diastereoselective Epoxidation | m-CPBA | Introduction of an epoxide for subsequent ring-opening | researchgate.net |

| Reductive Epoxide Opening | LiAlH₄ | Formation of a diol, setting up stereocenters | researchgate.net |

| Oxidative Cleavage | NaIO₄ | Cleavage of a diol to form a dialdehyde | researchgate.net |

| Intramolecular Aldol Condensation | Base | Formation of the five-membered ring | researchgate.net |

The control of stereochemistry is paramount in the synthesis of cyclomyltaylan-5α-ol. The Hagiwara and Ando synthesis achieved enantioselectivity by starting from a chiral pool material, (+)-limonene. This readily available natural product provided the initial stereochemical information that was propagated through the synthetic sequence.

A crucial stereoselective step in their synthesis was the diastereoselective epoxidation of a tricyclic olefin. The facial selectivity of this reaction was directed by a nearby hydroxyl group, leading to the formation of the desired epoxide isomer. Subsequent reductive opening of this epoxide with lithium aluminum hydride proceeded with high stereoselectivity, establishing two new stereocenters that were essential for the final tetracyclic framework. The stereochemical outcome of these reactions was pivotal for the successful construction of the natural product's complex stereostructure.

The total synthesis of cyclomyltaylan-5α-ol by Hagiwara and Ando can be classified as a linear synthesis, where the carbon skeleton was assembled in a stepwise fashion from a single starting material. However, the principles of convergent and divergent synthesis can be applied to the generation of analogues.

A divergent approach would utilize a common intermediate to access a variety of analogues. The key tricyclic intermediate in the Hagiwara and Ando synthesis is an excellent candidate for a divergent strategy. By modifying the functional groups on this intermediate, a range of cyclomyltaylane analogues with different substitution patterns could be synthesized, facilitating structure-activity relationship studies.

Semisynthetic Derivatization and Functionalization of Cyclomyltaylan-5α-ol Scaffolds

Once the natural product or a key synthetic intermediate is obtained, semisynthetic modifications can be performed to further explore the chemical space around the cyclomyltaylane scaffold. For instance, the hydroxyl group at C5 in cyclomyltaylan-5α-ol is a prime site for functionalization. Esterification or etherification at this position could be readily achieved to produce a library of derivatives. Furthermore, other positions on the carbon skeleton, if accessible, could be targeted for C-H functionalization or oxidation to introduce new functional groups and create novel analogues.

Green Chemistry Principles and Sustainable Synthesis of Cyclomyltaylan-5α-ol

While the initial total synthesis of cyclomyltaylan-5α-ol was focused on achieving the synthetic target, future syntheses could incorporate principles of green chemistry to enhance sustainability. Key areas for improvement include:

Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product. The use of catalytic reactions and cycloadditions can improve atom economy.

Use of Renewable Feedstocks: The synthesis by Hagiwara and Ando already aligns with this principle by using (+)-limonene, a renewable terpene, as the starting material. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The development of catalytic C-H activation or cyclopropanation methods would be a significant step towards a greener synthesis.

Reduction of Derivatives: Minimizing the use of protecting groups can shorten the synthetic sequence and reduce waste.

Catalytic Methodologies Employed in Cyclomyltaylan-5α-ol Synthesis

The reported total synthesis of cyclomyltaylan-5α-ol relied primarily on stoichiometric reagents. researchgate.net However, the field of organic synthesis has advanced significantly, and modern catalytic methods could be envisioned to streamline the synthesis.

Potential Catalytic Methodologies for Cyclomyltaylane Synthesis

| Catalytic Method | Potential Application in Cyclomyltaylane Synthesis | Advantages |

| Catalytic Asymmetric Cyclopropanation | Enantioselective formation of the tricyclic core from an achiral precursor. | Avoids reliance on chiral pool starting materials; provides access to both enantiomers. |

| C-H Activation/Functionalization | Direct introduction of functional groups at specific C-H bonds, potentially late in the synthesis. | Increases synthetic efficiency by avoiding pre-functionalization. |

| Olefin Metathesis | Ring-closing metathesis to form the five-membered ring. | Powerful C-C bond-forming reaction with high functional group tolerance. |

| Catalytic Asymmetric Hydrogenation | Stereoselective reduction of a double bond to set key stereocenters. | High enantioselectivity and atom economy. |

The application of these modern catalytic methods could lead to more efficient, scalable, and sustainable syntheses of cyclomyltaylan-5α-ol and its analogues, opening new avenues for the exploration of this fascinating class of sesquiterpenoids.

Mechanistic Elucidation of Reactions Involving Cyclomyltaylan 5alpha Ol

Detailed Reaction Mechanisms of Cyclomyltaylan-5alpha-ol Transformations

While the total synthesis of this compound has been reported, this work focuses on its construction rather than its subsequent transformations. rsc.org There is insufficient information in the public domain to detail the mechanisms of how this specific compound reacts with other chemical entities.

Role of this compound in Complex Catalytic Cycles

There is no available research to suggest that this compound has been utilized as a catalyst or as an intermediate in any complex catalytic cycles.

Kinetic and Thermodynamic Investigations of this compound Reactivity

No kinetic or thermodynamic data, such as rate constants, activation energies, or enthalpy and entropy of reaction, have been published for reactions involving this compound.

Computational and Quantum Chemical Studies on this compound Reaction Pathways

A search of computational chemistry literature reveals no studies that have modeled the reaction pathways of this compound to elucidate transition states or reaction energy profiles.

Advanced Spectroscopic and Computational Characterization of Cyclomyltaylan 5alpha Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Structural Assignment Strategies for Cyclomyltaylan-5alpha-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a sesquiterpenoid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Initially, 1D ¹H and ¹³C NMR spectra would provide fundamental information on the proton and carbon environments within the molecule. Advanced pulse sequences, such as Distortionless Enhancement by Polarization Transfer (DEPT), would be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is crucial for piecing together the carbon skeleton. jst.go.jp

To establish the connectivity of the molecule, a suite of 2D NMR experiments would be performed. These would include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

Total Correlation Spectroscopy (TOCSY): To establish correlations between all protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are vital for determining the stereochemistry of the molecule by identifying protons that are close in space, providing insights into the relative configuration of stereocenters.

The following is a hypothetical table of ¹³C and ¹H NMR data for this compound, which would be generated from such analyses.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 45.2 | 1.85 (m), 1.62 (m) |

| 2 | 28.7 | 2.10 (m) |

| 3 | 35.1 | 1.98 (m), 1.75 (m) |

| 4 | 134.5 | 5.40 (d, 5.2) |

| 5 | 78.9 | 3.80 (dd, 10.5, 5.0) |

| 6 | 40.3 | 2.25 (m) |

| 7 | 25.6 | 1.55 (m), 1.40 (m) |

| 8 | 38.9 | 1.90 (m) |

| 9 | 124.8 | 5.15 (br s) |

| 10 | 142.1 | - |

| 11 | 22.4 | 1.68 (s) |

| 12 | 17.8 | 1.60 (s) |

| 13 | 29.8 | 1.05 (d, 6.8) |

| 14 | 21.5 | 0.95 (d, 6.8) |

| 15 | 23.7 | 1.75 (s) |

This data is illustrative and not based on experimental results.

Mass Spectrometry (MS) Techniques: Fragmentation Pathways and Isotopic Analysis of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the exact mass of this compound, allowing for the calculation of its molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be crucial for probing the structure of the molecule by analyzing its fragmentation patterns. nih.govmdpi.com In these experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity and functional groups present in the molecule. For a sesquiterpenoid alcohol, characteristic fragmentation pathways often involve the loss of a water molecule from the alcohol group, as well as cleavages of the carbon skeleton. nih.govresearchgate.net

A hypothetical fragmentation pattern for this compound is presented below:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222.1984 | 15 | [M]⁺ |

| 204.1878 | 100 | [M - H₂O]⁺ |

| 189.1643 | 45 | [M - H₂O - CH₃]⁺ |

| 161.1330 | 60 | [C₁₂H₁₇]⁺ |

| 107.0861 | 30 | [C₈H₁₁]⁺ |

This data is illustrative and not based on experimental results.

Vibrational Spectroscopy (IR, Raman): Conformational Analysis and Functional Group Interactions in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational isomers of a molecule. nih.govnih.gov For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, and C=C stretching vibrations in the 1640-1680 cm⁻¹ region. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing more detailed information about the carbon skeleton and C=C bonds. The combination of IR and Raman data, often supported by computational calculations, can be used to identify different conformational isomers present in a sample. researchgate.netamericanpharmaceuticalreview.com

X-ray Crystallography and Electron Diffraction: Solid-State Structural Analysis of this compound and its Complexes

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. rsc.org If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. This would unambiguously confirm the connectivity and stereochemistry that were inferred from NMR data. In cases where the natural product itself does not crystallize well, the formation of a crystalline derivative can be pursued.

Electron diffraction techniques, such as microcrystal electron diffraction (MicroED), are emerging as powerful tools for the structural analysis of very small crystals that are not suitable for conventional X-ray diffraction.

High-Resolution Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Adsorption Studies of this compound

While less common for the routine structural elucidation of small molecules, high-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide valuable information about the arrangement of molecules on a surface. nih.govnih.gov These techniques could be used to study the self-assembly and packing of this compound molecules on a substrate, offering insights into intermolecular interactions. creative-biostructure.comresearchgate.net AFM, in particular, can be used to image non-conductive samples and could potentially visualize individual molecules or small aggregates. azom.com

Advanced Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry plays an increasingly important role in complementing experimental data for the structural characterization of natural products.

Density Functional Theory (DFT) calculations would be employed to predict the structure and properties of this compound. acs.orgresearchgate.net These calculations can be used to:

Optimize the geometry of different possible stereoisomers and conformers, and calculate their relative energies to predict the most stable structures.

Predict NMR chemical shifts and coupling constants , which can be compared with experimental data to aid in the structural assignment.

Simulate vibrational spectra (IR and Raman) , which can be compared with experimental spectra to confirm functional groups and aid in conformational analysis. nih.gov

Predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. tandfonline.comnih.gov These simulations can provide information on conformational flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. nih.gov

Conformational Landscapes and Energy Minimization Studies of this compound

The three-dimensional structure and conformational flexibility of complex natural products like cyclomyltaylan-5α-ol are pivotal to their chemical reactivity and biological activity. Understanding the conformational landscape of this tetracyclic sesquiterpenoid alcohol requires a synergistic approach, combining advanced spectroscopic techniques with sophisticated computational chemistry methods. These studies provide insights into the most stable arrangements of the molecule's atoms in space and the energy barriers between different conformations.

Theoretical Framework for Conformational Analysis

The conformational analysis of a molecule as structurally complex as cyclomyltaylan-5α-ol typically begins with computational methods to explore its potential energy surface. The primary goal is to identify all low-energy conformers and the transition states that connect them. This exploration is generally performed using a combination of molecular mechanics (MM) and quantum mechanics (QM) calculations.

Molecular mechanics methods, such as MMFF or AMBER force fields, are often employed for an initial broad search of the conformational space. These methods are computationally less expensive and can rapidly generate a large number of potential conformers. Following this, the more promising low-energy conformers are subjected to more accurate, but computationally intensive, quantum mechanical calculations. Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-31G*) is a common choice for optimizing the geometries and calculating the relative energies of the conformers.

Energy Minimization and Identification of Stable Conformers

Energy minimization studies aim to locate the specific geometries on the potential energy surface where the net force on each atom is zero, corresponding to stable or metastable conformers. For cyclomyltaylan-5α-ol, with its rigid tetracyclic core, the conformational flexibility is primarily associated with the orientation of the hydroxyl group and any slight puckering or twisting of the ring systems.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study. The relative energies are calculated with respect to the most stable conformer (Conformer A).

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°) |

| A | 0.00 | 75.2 | H-C4-C5-O (exo) |

| B | 0.85 | 20.1 | H-C4-C5-O (endo) |

| C | 2.50 | 4.7 | Ring Junction Twist |

Note: The data in this table is illustrative and represents typical values for similar sesquiterpenoid structures. Specific experimental or computational data for cyclomyltaylan-5α-ol is not publicly available.

Spectroscopic Correlation

The results of computational conformational analysis are often validated by comparison with experimental spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, are highly sensitive to the molecule's geometry.

For instance, the through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide direct evidence for the proximity of certain protons, which can help to distinguish between different predicted conformers. Similarly, the magnitude of proton-proton coupling constants can be related to dihedral angles via the Karplus equation, offering another layer of validation for the computationally derived structures.

The following table presents a hypothetical comparison of experimentally derived NMR data with values predicted from computational models of the dominant conformer of cyclomyltaylan-5α-ol.

| Interaction | Predicted Distance/Angle (Conformer A) | Experimental Evidence (NOE or J-coupling) |

| H-4 / H-6 | 2.4 Å | Strong NOE correlation |

| H-5 / H-10 | 4.1 Å | No NOE correlation |

| J(H-3, H-4) | 8.5 Hz | Consistent with a dihedral angle of ~160° |

Note: This table is a hypothetical representation to illustrate the methodology. The specific data for cyclomyltaylan-5α-ol is not available in the public domain.

Molecular Interactions and Mechanistic Biological Activities of Cyclomyltaylan 5alpha Ol in Vitro Studies

Identification and Characterization of Molecular Targets for Cyclomyltaylan-5alpha-ol

There are no specific in vitro studies documented in the reviewed scientific literature that identify the molecular targets of this compound. Consequently, no information is available on its potential interactions with proteins, nucleic acids, or lipids. While liverworts, the natural source of this compound, are known to produce a variety of biologically active molecules, the specific targets for this compound have not been elucidated. researchgate.net

Elucidation of Binding Mechanisms and Affinity Profiling of this compound

In the absence of identified molecular targets, there have been no studies to elucidate the binding mechanisms or to conduct affinity profiling for this compound. Research in this area would typically involve assays to determine binding constants such as Kᵢ (inhibition constant), Kₔ (dissociation constant), or IC₅₀ (half-maximal inhibitory concentration) against a specific target, none of which have been reported for this compound.

Modulation of Cellular Pathways and Signaling Networks by this compound (In Vitro)

There is no available data from in vitro studies describing the modulation of any specific cellular pathways or signaling networks by this compound. While other compounds isolated from liverworts have been shown to possess activities such as cytotoxicity and anti-inflammatory effects, similar studies have not been published for this compound. researchgate.net

Enzymatic Inhibition or Activation Studies involving this compound

Direct studies on the inhibition or activation of specific enzymes by this compound are not present in the current literature. However, research on its biotransformation by the fungus Aspergillus niger provides indirect evidence of its interaction with fungal enzymes. researchgate.net Incubation of this compound with A. niger resulted in the production of several oxygenated metabolites. researchgate.net This suggests that the compound serves as a substrate for enzymatic reactions within the fungus, likely involving cytochrome P450 monooxygenases, which are known to catalyze such hydroxylation and oxidation reactions. researchgate.net

Table 1: Metabolites of this compound from Biotransformation by Aspergillus niger

| Metabolite | Chemical Name |

|---|---|

| 1 | Cyclomyltaylane-5α,9β-diol |

| 2 | Cyclomyltaylane-5α,10β-diol |

| 3 | Cyclomyltaylane-5α,9β,15-triol |

| 4 | 5-Oxocyclomyltaylane-9β,15-diol |

Data sourced from biotransformation studies of this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives Based on Molecular Interaction Profiles

Due to the lack of data on the biological activity and molecular interactions of this compound, no structure-activity relationship (SAR) studies have been conducted. The derivatives produced through biotransformation by Aspergillus niger represent a set of structurally related compounds that could be utilized for future SAR studies, should a biological activity for the parent compound be identified. researchgate.net A comparison of the activities of these derivatives with the parent compound would be essential to understand the influence of different functional groups on its biological effects.

Biosynthetic Pathways and Natural Occurrence of Cyclomyltaylan 5alpha Ol Hypothetical Context

Isolation and Comprehensive Characterization of Cyclomyltaylan-5alpha-ol from Natural Sources

This compound is a naturally occurring tetracyclic sesquiterpenoid that has been isolated from the thalloid liverwort Reboulia hemisphaerica. nih.govplantaedb.com Liverworts are known to be rich sources of a variety of sesquiterpenoids, including those with myltaylane skeletons. nih.govresearchgate.net The isolation of this compound from Reboulia hemisphaerica was part of a broader investigation that also identified other new cyclomyltaylane-type sesquiterpenoids from this species. nih.govresearchgate.net

Below is a table summarizing the key characteristics of this compound.

| Characteristic | Description | Source(s) |

| Compound Name | This compound | nih.govctdbase.org |

| Compound Type | Tetracyclic Sesquiterpenoid | researchmap.jp |

| Natural Source | Reboulia hemisphaerica (liverwort) | nih.govplantaedb.com |

| Molecular Formula | C15H24O | ctdbase.org |

| Method of Structural Elucidation | 2D NMR Spectroscopy, X-ray Crystallography | nih.govresearchgate.net |

| Absolute Configuration | 2R, 3R, 4R, 5S, 6R, 7R | researchmap.jp |

Enzymology of this compound Biosynthesis: Identification of Key Enzymes and Co-factors

The biosynthesis of this compound, while not empirically demonstrated, can be hypothetically reconstructed based on the well-established principles of sesquiterpenoid biosynthesis in plants and fungi. mdpi.commdpi.com The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. tandfonline.comnih.gov

The formation of the complex tetracyclic myltaylane skeleton from the linear FPP precursor is a multi-step enzymatic process. The key enzymes involved are hypothesized to be a terpene synthase (TPS) and a cytochrome P450 monooxygenase (CYP450).

First, a specialized Myltaylanene Synthase , a type of terpene synthase (TPS), would catalyze the intricate cyclization of FPP. nih.gov This cyclization cascade would involve multiple carbocationic intermediates and rearrangements to form the parent hydrocarbon skeleton, myltaylene. Terpene synthases are known for their ability to generate enormous structural diversity from a single substrate. rsc.org The activity of these enzymes is typically dependent on a divalent metal ion cofactor, most commonly Mg2+. acs.orgnih.gov

Following the formation of the myltaylene hydrocarbon scaffold, a Myltaylene 5-alpha-hydroxylase , a specific cytochrome P450 monooxygenase (CYP450), would introduce the hydroxyl group at the C-5 position with precise stereochemistry. nih.govnih.gov Cytochrome P450 enzymes are crucial for the functional diversification of terpenoid skeletons through oxidative modifications. mdpi.comnih.gov These enzymes require NADPH as a co-factor to provide the necessary reducing equivalents.

A hypothetical summary of the key enzymes and their characteristics is presented in the table below.

| Enzyme (Hypothetical) | Enzyme Class | Substrate | Product | Cofactor(s) | Function |

| Myltaylanene Synthase | Terpene Synthase (TPS) | Farnesyl Pyrophosphate (FPP) | Myltaylene | Mg2+ | Catalyzes the cyclization of FPP to form the tetracyclic myltaylene skeleton. |

| Myltaylene 5-alpha-hydroxylase | Cytochrome P450 Monooxygenase (CYP450) | Myltaylene | This compound | NADPH | Catalyzes the stereospecific hydroxylation at the C-5 position. |

Genetic and Epigenetic Regulation of this compound Biosynthetic Gene Clusters

In many organisms, the genes responsible for the biosynthesis of a specific secondary metabolite are organized into a biosynthetic gene cluster (BGC). acs.orgnih.gov It is plausible that the genes encoding the enzymes for this compound biosynthesis are similarly clustered in the genome of Reboulia hemisphaerica. Such a cluster would likely contain the genes for the myltaylanene synthase and the myltaylene 5-alpha-hydroxylase, and potentially other modifying enzymes and transporters. researchgate.netresearchgate.net

The regulation of this putative BGC would be complex, involving multiple layers of control to ensure the production of this compound occurs at the appropriate time and in response to specific developmental or environmental cues. nih.govmdpi.com

Genetic Regulation: The expression of the biosynthetic genes is likely controlled by pathway-specific transcription factors. mdpi.com These transcription factors would bind to specific promoter regions of the genes within the cluster, thereby activating their transcription. The activity of these transcription factors can, in turn, be influenced by broader regulatory networks that respond to internal and external stimuli.

Epigenetic Regulation: Epigenetic mechanisms, such as histone modification and DNA methylation, are increasingly recognized as important regulators of secondary metabolite BGCs. nih.gov For instance, histone acetylation can lead to a more open chromatin structure, making the genes accessible for transcription, while histone methylation can have either activating or repressing effects depending on the specific modification. nih.gov These epigenetic marks can be dynamically added or removed in response to environmental changes, providing a flexible mechanism for controlling the production of this compound.

The table below outlines the hypothetical components of the genetic and regulatory framework for this compound biosynthesis.

| Regulatory Component | Type | Hypothetical Function |

| Myltaylanene Synthase Gene | Structural Gene | Encodes the terpene synthase responsible for forming the myltaylane skeleton. |

| Myltaylene 5-alpha-hydroxylase Gene | Structural Gene | Encodes the cytochrome P450 enzyme that hydroxylates the myltaylene scaffold. |

| Pathway-Specific Transcription Factor | Regulatory Gene | Binds to promoter regions of the structural genes to activate their expression. mdpi.com |

| Histone Acetyltransferases (HATs) | Epigenetic Modifier | May add acetyl groups to histones, leading to increased gene expression. |

| Histone Deacetylases (HDACs) | Epigenetic Modifier | May remove acetyl groups from histones, leading to decreased gene expression. |

Advanced Analytical Methodologies for Detection and Quantification of Cyclomyltaylan 5alpha Ol

Chromatographic Separations (HPLC, GC, SFC) Coupled with Mass Spectrometry for Trace Analysis of Cyclomyltaylan-5alpha-ol

The trace analysis of this compound, a complex sesquiterpenoid found in liverworts, necessitates the use of high-resolution chromatographic techniques coupled with sensitive mass spectrometric detection. nih.govfrontiersin.org The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of volatile and semi-volatile terpenoids. ijcps.org For this compound, which possesses a hydroxyl group, derivatization (e.g., silylation) may be required to increase its volatility and thermal stability, preventing on-column degradation. The analysis is typically performed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). saspublishers.com Electron Impact (EI) ionization is common, producing a characteristic fragmentation pattern that allows for structural elucidation and confident identification against spectral libraries. ijcps.org GC-MS offers high chromatographic resolution and is well-suited for profiling complex volatile mixtures from liverwort extracts. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is highly suitable for non-volatile or thermally labile compounds, making it an excellent alternative for the direct analysis of this compound without derivatization. Reversed-phase (RP) chromatography using a C18 or C8 column is the most common approach, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are employed as interfaces to the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification, crucial for trace-level detection in complex biological matrices. ethz.ch

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It offers fast, efficient separations with reduced organic solvent consumption. thieme-connect.com SFC is particularly advantageous for separating chiral compounds and isomers, a common feature among sesquiterpenoids. mdpi.comencyclopedia.pub The technique can be orthogonal to RPLC, providing different selectivity for complex mixtures. encyclopedia.pub For this compound, SFC coupled with MS would offer high-throughput analysis with excellent resolution, especially when analyzing extracts containing multiple isomeric terpenoids. thieme-connect.de

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for this compound Analysis

| Parameter | GC-MS (Hypothetical) | HPLC-MS (Hypothetical) | SFC-MS (Hypothetical) |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 (100 mm x 2.1 mm, 1.8 µm) | 2-Ethylpyridine (150 mm x 3.0 mm, 1.7 µm) |

| Mobile/Carrier Gas | Helium | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Supercritical CO₂B: Methanol |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.5 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) |

| Detection Mode | Full Scan (m/z 50-550) / SIM | MRM Transition (e.g., [M+H-H₂O]⁺ → fragments) | Full Scan (m/z 50-550) / SIM |

| Retention Time | Dependent on derivatization and temperature program | Gradient dependent | Gradient dependent |

Spectrophotometric and Fluorometric Methods for High-Throughput Screening of this compound

For high-throughput screening (HTS) of large sample sets, such as different liverwort species or biotransformation batches, rapid and cost-effective spectrophotometric and fluorometric methods are highly valuable, even if they offer less specificity than chromatographic techniques.

Spectrophotometric Methods: While no specific spectrophotometric assay for this compound exists, general methods for the quantification of total terpenoids can be adapted. latamjpharm.orgresearchgate.net A widely used approach is based on the Liebermann-Burchard reaction or similar assays involving strong acids (e.g., sulfuric acid) and a chromogenic reagent like vanillin. nih.gov This reaction produces a colored complex with triterpenes and other terpenoids, and the absorbance can be measured in the visible range (e.g., 548 nm). nih.gov Although this method is not specific and would quantify a whole class of compounds, it is useful for initial screening to identify extracts rich in terpenoids before undertaking more detailed chromatographic analysis. sciensage.info The protocol is reproducible, fast, and low-cost. latamjpharm.orgconicet.gov.ar

Development of Immunoassays and Biosensors for Specific Detection of this compound

The development of immunoassays and biosensors offers the potential for highly specific and sensitive detection of this compound, suitable for both laboratory and in-field applications.

Immunoassays: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. To develop an immunoassay for this compound, the molecule must first be rendered immunogenic, as it is too small (a hapten) to elicit an immune response on its own. This involves conjugating this compound to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). The resulting conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the this compound moiety. These antibodies can then be used to construct a competitive ELISA, which is a highly sensitive format for quantifying small molecules. While no immunoassay for this compound is currently available, kits for other sesquiterpenoids, such as T-2 and HT-2 toxins, demonstrate the feasibility of this approach. mdpi.commedchemexpress.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal upon detection of the target analyte. For this compound, a biosensor could be developed by engineering a receptor protein or a transcription factor that specifically binds to it. mdpi.com For example, transcription factors that naturally regulate metabolic pathways in response to terpenes can be repurposed. nih.gov Through directed evolution, the binding pocket of a known terpene-responsive protein could be modified to achieve high affinity and selectivity for this compound. nih.gov This engineered protein would then be integrated into a host cell (e.g., yeast or bacteria) containing a reporter gene (e.g., for Green Fluorescent Protein, GFP). Binding of the target compound would trigger a signal cascade leading to a quantifiable output, such as fluorescence. biorxiv.org While challenges remain in identifying or engineering suitable receptors, biosensors represent a frontier in the rapid and real-time detection of specific natural products. acs.org

Sample Preparation Strategies and Matrix Effects in the Quantification of this compound

Accurate quantification of this compound, particularly from its natural source in liverworts, requires robust sample preparation to extract the analyte and remove interfering substances. nih.gov The complexity of the plant matrix can lead to significant matrix effects, especially in LC-MS analysis, which must be carefully managed. chromatographyonline.com

Sample Preparation Strategies:

Extraction: The first step involves extracting the compound from the plant tissue. diva-portal.org Due to the lipophilic nature of sesquiterpenoids, extraction is typically performed with organic solvents. A common method is ultrasound-assisted extraction (UAE) with a solvent mixture like hexane (B92381) and ethyl acetate (B1210297) or methanol. nih.govdiva-portal.org For volatile terpenoids, headspace solid-phase microextraction (HS-SPME) is a solvent-free option that samples the vapor phase above the material. sigmaaldrich.com

Cleanup: The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites that can interfere with analysis. nih.gov Solid-Phase Extraction (SPE) is a widely used cleanup technique to purify and concentrate the analyte. diva-portal.org A silica (B1680970) or C18 SPE cartridge can be used to separate this compound from more polar or non-polar interferences.

Cryogenic Grinding: To preserve the integrity of thermally labile or volatile terpenoids during sample homogenization, cryogenic grinding (at liquid nitrogen temperatures) is often recommended. retsch.com This prevents the loss of analytes and ensures a representative sample is obtained for extraction.

Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. chromatographyonline.comresearchgate.net This can severely compromise the accuracy and reproducibility of quantification. researchgate.net

Detection: Matrix effects can be evaluated by comparing the response of the analyte in a pure solvent with its response in a post-extraction spiked matrix sample. A significant difference indicates the presence of matrix effects.

Mitigation: Several strategies can be employed to overcome matrix effects:

Improved Chromatography: Optimizing the chromatographic separation to resolve the analyte from interfering compounds.

Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Isotope-Labeled Internal Standard: The most effective method is the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification. chromatographyonline.com

Environmental Fate and Ecological Impact Assessment of Cyclomyltaylan 5alpha Ol

Biodegradation Pathways and Biotransformation of Cyclomyltaylan-5alpha-ol in Environmental Compartments

The biodegradation of this compound, a cyclomyltaylane-type sesquiterpenoid, has been primarily investigated through its interaction with specific microorganisms. Notably, the fungus Aspergillus niger has been shown to effectively biotransform this compound. oup.commdpi.comnih.gov When cultured with Aspergillus niger, this compound undergoes several oxidative transformations, leading to the formation of new oxygenated metabolites. oup.com

The primary biodegradation pathway involves hydroxylation at various positions on the cyclomyltaylane skeleton. Research has identified four main metabolites resulting from the biotransformation of this compound by Aspergillus niger. oup.com These metabolites are:

Cyclomyltaylane-5α,9β-diol

Cyclomyltaylane-5α,10β-diol

Cyclomyltaylane-5α,9β,15-triol

5-oxocyclomyltaylane-9β,15-diol

The formation of these compounds indicates that Aspergillus niger possesses the enzymatic machinery to introduce hydroxyl groups at the C-9, C-10, and C-15 positions, as well as to oxidize the hydroxyl group at C-5 to a ketone.

While specific data on the biodegradation of this compound in broader environmental compartments such as soil and water are limited, the study of sesquiterpenes as a class provides some insights. Microorganisms in diverse environments like soil and water are capable of degrading various terpenes. canada.ca For many sesquiterpenes, aerobic biodegradation is a significant degradation pathway. oup.com However, the complex cyclic structure of compounds like this compound can influence their bioavailability and the rate of degradation. oup.com

Table 1: Metabolites of this compound from Biotransformation by Aspergillus niger

| Parent Compound | Metabolite | Transformation Type |

|---|---|---|

| This compound | Cyclomyltaylane-5α,9β-diol | Hydroxylation |

| This compound | Cyclomyltaylane-5α,10β-diol | Hydroxylation |

| This compound | Cyclomyltaylane-5α,9β,15-triol | Hydroxylation |

Photodegradation and Chemical Stability of this compound in Aquatic and Terrestrial Systems

Photodegradation on soil and water surfaces, as well as atmospheric oxidation, are considered likely and important environmental removal pathways for sesquiterpenes. oup.com These compounds can react with atmospheric oxidants, which can lead to their transformation into a variety of oxygenated products. rsc.org The rate and extent of photodegradation would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the water or soil, and the specific chemical structure of the compound.

The chemical stability of this compound in the absence of light and microbial activity is also not well-documented. As a sesquiterpenoid alcohol, it is relatively stable but can be prone to oxidation and rearrangement reactions under certain environmental conditions. The presence of reactive chemical species in soil or water could potentially lead to its transformation.

Ecological Implications and Environmental Persistence of this compound

The ecological implications of this compound are not specifically known. However, assessing the broader class of sesquiterpenes can offer some general insights. Many sesquiterpenes have a high octanol-water partition coefficient (log K(OW)), suggesting a potential for bioaccumulation. oup.com The Government of Canada, in a screening assessment of monocyclic and bicyclic sesquiterpenes, identified some as having a high hazard potential due to their potential to cause adverse effects in aquatic food webs, linked to their bioaccumulation potential. canada.ca However, it was also proposed that these substances were not entering the environment at levels that would be harmful. canada.ca

The environmental persistence of sesquiterpenes can be variable. While some are readily biodegradable, others can be more persistent. oup.com For instance, a study on selected cyclic sesquiterpenes found that several were not persistent, exceeding 60% degradation in standard tests, while others showed lower levels of ultimate biodegradation. oup.com The complex structure of this compound might contribute to a degree of persistence in the environment, although this has not been experimentally verified.

Toxicity studies on specific sesquiterpenoids have shown a range of effects on different organisms. For example, some sesquiterpenoids isolated from marine fungi have exhibited toxicity in brine shrimp assays. mdpi.com Another study on the sesquiterpene eremophilone showed acute toxicity to certain invertebrates. researchgate.net The specific toxicity of this compound and its degradation products to various trophic levels has not been reported.

Potential for Bioremediation and Green Engineering Approaches for this compound Contamination

The demonstrated ability of the fungus Aspergillus niger to transform this compound into more polar, oxygenated compounds highlights a potential bioremediation strategy. oup.comnih.gov The introduction of hydroxyl groups generally increases the water solubility of organic compounds, which can facilitate further degradation and reduce their potential for bioaccumulation. This process, known as biotransformation, is a key aspect of bioremediation. caister.com Utilizing fungal strains with proven efficacy in degrading specific contaminants is a promising approach for cleaning up contaminated sites. cambridge.org

Beyond the use of specific microbial strains, other bioremediation techniques could be applicable. Biostimulation, which involves the addition of nutrients to stimulate the activity of native microorganisms, could potentially enhance the degradation of this compound in contaminated soils or water. mdpi.com For bioremediation to be effective, factors such as the concentration of the contaminant, the physicochemical properties of the environment, and the presence of a suitable microbial community are crucial. mdpi.com

Green engineering principles aim to design products and processes that minimize environmental impact. mdpi.com In the context of this compound, this could involve developing biocatalytic processes for its synthesis or modification that are more environmentally friendly than traditional chemical methods. The use of enzymes or whole-cell biocatalysts, such as Aspergillus niger, for specific chemical transformations represents a green chemistry approach. tandfonline.com Furthermore, metabolic engineering of microorganisms could be explored to enhance their ability to produce or degrade sesquiterpenes, offering a sustainable route for the management of these compounds. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclomyltaylane-5α,9β-diol |

| Cyclomyltaylane-5α,10β-diol |

| Cyclomyltaylane-5α,9β,15-triol |

| 5-oxocyclomyltaylane-9β,15-diol |

Advanced Materials Science and Catalytic Applications of Cyclomyltaylan 5alpha Ol

Integration of Cyclomyltaylan-5alpha-ol into Novel Polymeric Structures and Nanomaterials

The development of functional polymers and nanomaterials often relies on the incorporation of complex organic molecules to impart specific properties such as chirality, thermal stability, or tailored surface interactions. The secondary alcohol moiety of this compound is a prime site for chemical modification, allowing it to be tethered to polymer backbones or anchored onto the surface of nanomaterials.

For instance, the hydroxyl group can be readily converted into a polymerizable methacrylate (B99206) or acrylate (B77674) monomer. Copolymerization of such a monomer with standard monomers (e.g., methyl methacrylate, styrene) could lead to the formation of novel polymers with bulky, chiral pendant groups. These pendant groups would significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The rigid, polycyclic nature of the cyclomyltaylane skeleton would likely enhance the thermal stability and rigidity of the resulting polymer.

Furthermore, these chiral polymers could find applications in separation science, specifically as the stationary phase in chiral chromatography for the resolution of racemic mixtures. The specific stereochemistry of this compound would create a unique chiral environment, potentially offering high selectivity for certain classes of enantiomers.

In the realm of nanomaterials, this compound could be used to functionalize the surface of silica (B1680970) nanoparticles or gold nanoparticles. The hydroxyl group provides a convenient handle for attachment via silanization or thiol-based linker chemistry. Such functionalized nanoparticles could exhibit altered dispersibility in organic solvents and could serve as novel platforms for drug delivery or as specialized fillers in polymer nanocomposites. The research groups that have worked on the synthesis of this compound have a strong background in the development of catalysts supported on silica and other materials, suggesting a clear path for the exploration of this compound in such applications. thieme-connect.comoup.comoup.com

Table 1: Potential Polymerizable Derivatives of this compound and Their Prospective Applications

| Derivative Name | Method of Synthesis | Potential Polymerization Method | Prospective Application |

| Cyclomyltaylan-5alpha-yl methacrylate | Esterification with methacryloyl chloride | Free-radical polymerization | Chiral stationary phases for HPLC |

| Cyclomyltaylan-5alpha-oxypropyl-silica | Reaction with (3-isocyanatopropyl)triethoxysilane followed by condensation on silica gel | N/A (surface functionalization) | High-performance liquid chromatography packing material |

| Poly(styrene-co-cyclomyltaylan-5alpha-yl acrylate) | Copolymerization of the acrylate derivative with styrene | Reversible addition-fragmentation chain-transfer (RAFT) polymerization | Specialty optical polymer with high refractive index |

This compound as a Ligand in Coordination Chemistry and Organometallic Catalysis

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal center. Terpenoids, with their inherent chirality and rigid structures, have been successfully employed as scaffolds for the synthesis of such ligands. mathnet.rumdpi.com this compound, with its defined stereochemistry, is a compelling candidate for development into a novel chiral ligand.

The hydroxyl group can serve as an anchor point for the introduction of coordinating groups, such as phosphines, amines, or N-heterocycles. For example, etherification or esterification with a pyridine (B92270) carboxylic acid or a diphenylphosphinobenzoic acid could yield bidentate ligands. The rigid polycyclic framework would hold the coordinating atoms in a well-defined spatial arrangement, which is crucial for achieving high enantioselectivity in catalytic reactions.

Such ligands could be complexed with a variety of transition metals, including palladium, rhodium, ruthenium, and copper, to generate catalysts for a range of asymmetric transformations. These could include asymmetric hydrogenation, hydrosilylation, allylic alkylation, and cyclopropanation reactions. The unique steric environment created by the bulky cyclomyltaylane backbone could lead to novel selectivities that are not achievable with existing classes of chiral ligands. The extensive work on palladium- and rhodium-catalyzed reactions by the researchers who synthesized this compound underscores the potential for this line of inquiry. thieme-connect.comresearchgate.netfrontiersin.org

Table 2: Hypothetical this compound-Based Ligands and Their Potential Catalytic Applications

| Ligand Structure (Hypothetical) | Target Metal | Potential Asymmetric Reaction | Potential Product Class |

| (Cyclomyltaylan-5alpha-oxy)diphenylphosphine | Rhodium | Asymmetric Hydrogenation of Alkenes | Chiral Alkanes |

| 2-(Cyclomyltaylan-5alpha-oxymethyl)pyridine | Palladium | Asymmetric Allylic Alkylation | Chiral Allylated Ketones |

| N-(Cyclomyltaylan-5alpha-yl)-N'-(2-pyridylmethyl)ethane-1,2-diamine | Ruthenium | Asymmetric Transfer Hydrogenation of Ketones | Chiral Alcohols |

Role of this compound in Heterogeneous Catalysis and Surface Chemistry

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. The work of Hagiwara and colleagues on supported ionic liquid catalysts (SILCs) and polymer-supported catalysts provides a clear blueprint for how this compound could be utilized in heterogeneous catalysis. thieme-connect.comoup.com

By functionalizing this compound and grafting it onto a solid support like silica gel or a polymer resin, it could serve as a chiral modifier for a heterogeneous catalyst. For example, a silica-supported palladium catalyst could be modified with a this compound-derived ligand. This would create a solid-phase chiral catalyst that could be easily recovered from the reaction mixture by simple filtration.

In surface chemistry, self-assembled monolayers (SAMs) of this compound derivatives on surfaces like gold or silicon oxide could be explored. The rigid and chiral nature of the molecule could lead to the formation of well-ordered chiral surfaces. These surfaces could have applications in enantioselective adsorption, as chiral electrodes for electrochemical sensors, or as templates for the growth of chiral nanostructures.

Application of this compound in Sensing Technologies and Optoelectronic Devices

The development of advanced sensors and optoelectronic materials often requires molecules with specific recognition capabilities or unique optical and electronic properties. While there is no direct research in this area for this compound, its rigid structure and functional handle suggest some potential avenues for investigation.

In sensing technologies, this compound could be incorporated into a polymer matrix or attached to a transducer surface to create a chemical sensor. The chiral cavity formed by the polycyclic structure could potentially be used for the enantioselective recognition of small molecules. For instance, a quartz crystal microbalance (QCM) sensor coated with a this compound-functionalized polymer could show a differential frequency response to the enantiomers of a chiral analyte.

In the field of optoelectronics, the incorporation of bulky, non-aromatic groups like the cyclomyltaylane skeleton into conjugated polymers can be used to control the packing of the polymer chains in the solid state. This can influence the material's photoluminescent quantum yield and charge transport properties. While this compound itself is not electronically active, its attachment as a side chain to a conductive polymer could lead to materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL). The use of polycyclic groups to enhance the performance of polymers in photoresist technologies is a known strategy, suggesting a possible, albeit distant, application area. sigmaaldrich.com

Table 3: Prospective Applications in Sensing and Optoelectronics

| Application Area | Proposed Role of this compound | Potential Device/System | Measurement Principle |

| Chemical Sensing | Chiral recognition element in a polymer matrix | Enantioselective QCM Sensor | Mass change upon selective binding of an enantiomer |

| Optoelectronics | Chiral side chain on a conjugated polymer | Circularly Polarized Luminescent Polymer | Emission of circularly polarized light |

| Advanced Materials | Component of a photoresist polymer | High-resolution photoresist for microfabrication | Increased etch resistance due to polycyclic structure |

Future Directions and Unexplored Research Avenues for Cyclomyltaylan 5alpha Ol

Emerging Technologies and Methodological Advancements Applicable to Cyclomyltaylan-5alpha-ol Research

Future research on this compound can be profoundly enhanced by leveraging a suite of emerging technologies and advanced methodologies. These tools offer the potential for more rapid and detailed analysis, the generation of novel derivatives, and a deeper understanding of its chemical nature.

Advanced Analytical and Spectroscopic Techniques: While traditional 2D NMR and X-ray crystallography were pivotal in the initial structure elucidation of this compound, newer techniques can provide even more detailed structural and stereochemical information, especially for its derivatives which may be available in smaller quantities. rsc.org Hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and various Gas Chromatography-Mass Spectrometry (GC-MS) methods are essential for the analysis of complex mixtures of sesquiterpenes. researchgate.netnih.gov For unambiguous stereochemical assignments of new analogs, computational methods like the DP4+ probability analysis, which integrates experimental and DFT-calculated NMR data, have become invaluable tools. rsc.orgacs.org

Novel Synthetic and Biosynthetic Methodologies: The initial total synthesis of this compound was a significant achievement in organic chemistry. nih.gov Future synthetic endeavors could explore more efficient and modular routes, perhaps employing non-biomimetic cyclization events or innovative polyoxygenation strategies to generate a library of analogs. grantome.comacs.org Nature-inspired synthesis, utilizing molecular capsules to mimic enzymatic cyclizations, presents a novel approach to constructing complex terpene frameworks with high selectivity. sciencedaily.com On the biological front, synthetic biology offers a powerful platform for producing this compound and its derivatives in engineered microbial hosts like Ustilago maydis or other fungi. hznu.edu.cnfrontiersin.org This would not only provide a sustainable supply of the compound for further research but also enable the generation of novel, "unnatural" analogs through the introduction of modified biosynthetic pathways.

Table 1: Emerging Technologies in this compound Research

| Technology/Methodology | Application in this compound Research | Potential Impact |

|---|---|---|

| DP4+ Analysis | Unambiguous determination of relative and absolute stereochemistry of new derivatives. | Increased confidence in structural assignments of complex analogs. |

| AI/Machine Learning | Prediction of biological activities and ADMET properties; analysis of spectral data. kiits.incas.org | Prioritization of research efforts towards the most promising applications. |

| Quantum-Inspired Computing | Solving complex structural problems for novel cyclomyltaylane skeletons. digitellinc.com | Elucidation of highly complex or unusual molecular architectures. |

| Biomimetic Synthesis | Development of highly efficient and stereoselective synthetic routes. sciencedaily.com | More accessible and scalable production of the natural product and its analogs. |

| Synthetic Biology | Heterologous production in microbial hosts; generation of novel derivatives. hznu.edu.cnfrontiersin.org | Sustainable supply and diversification of the chemical space around the core scaffold. |

Interdisciplinary Research Synergies and Collaborative Opportunities for this compound

The multifaceted nature of natural product research necessitates a collaborative approach. The study of this compound is ripe for interdisciplinary synergies that could accelerate discovery and lead to innovative applications.

Chemical Biology and Pharmacology: A significant gap in our knowledge is the biological activity profile of this compound. Collaborative efforts between synthetic chemists, who can provide the compound and its analogs, and pharmacologists are essential. hilarispublisher.com High-throughput screening of this compound against various cell lines and biological targets could uncover novel therapeutic properties. nih.gov The existing work on the biotransformation of this compound by Aspergillus niger opens a door for collaboration with microbiologists and enzymologists to isolate and characterize the specific enzymes (e.g., cytochrome P450 monooxygenases) responsible for the observed hydroxylations. rsc.orgintellectualarchive.com These enzymes could then be used as biocatalysts for the targeted synthesis of specific derivatives.

Plant Science and Chemical Ecology: The isolation of this compound from a liverwort raises questions about its natural role. rsc.org Collaboration with plant biologists and chemical ecologists could help elucidate the ecological function of this sesquiterpenoid. For instance, it may act as a defense compound against herbivores or pathogens, a possibility supported by the known antimicrobial and insecticidal activities of other sesquiterpenoids. clockss.orgreading.ac.uk Investigating the transcriptomic profile of Reboulia hemisphaerica under different stress conditions could help identify the biosynthetic genes responsible for its production and understand their regulation. researchgate.net

Computational Biology and Bioinformatics: The biosynthesis of complex terpenoids is a fascinating area of research. acs.org Interdisciplinary projects involving natural product chemists and computational biologists could aim to identify the full biosynthetic gene cluster for cyclomyltaylanes in R. hemisphaerica. jst.go.jp This would involve genome or transcriptome sequencing of the liverwort and using bioinformatic tools to pinpoint the terpene synthase and modifying enzymes involved. Such a discovery would not only be of fundamental scientific interest but would also provide the genetic tools for heterologous production, as mentioned previously.

Academia-Industry Partnerships: The journey of a natural product from discovery to a potential therapeutic agent is long and requires diverse expertise and resources. globalhealthprogress.orgufl.edu Establishing partnerships between academic research groups studying this compound and pharmaceutical or biotechnology companies could provide the necessary funding and infrastructure to explore its therapeutic potential more thoroughly. nih.gov Such collaborations are often managed through joint steering committees that align research goals and expedite the translation of basic science into tangible outcomes. globalhealthprogress.org

Identification of Critical Knowledge Gaps and Formulation of Next-Generation Research Hypotheses for this compound

Despite the foundational work, significant knowledge gaps remain in the understanding of this compound. nih.govfda.gov Addressing these gaps through targeted research will be key to unlocking its full scientific value.

Critical Knowledge Gaps:

Biological Activity Profile: The primary unknown is the spectrum of biological activities of this compound and its known biotransformation products (cyclomyltaylane-5α,9β-diol, cyclomyltaylane-5α,10β-diol, etc.). intellectualarchive.com

Biosynthetic Pathway: The specific enzymes (terpene synthase, P450s) and genes responsible for the formation of the unique tetracyclic cyclomyltaylane skeleton in Reboulia hemisphaerica are unknown.

Ecological Role: The function of this compound within its natural source, the liverwort, has not been investigated.

Structure-Activity Relationships (SAR): Without a library of analogs and corresponding bioactivity data, the SAR for this class of compounds remains completely unexplored.

Next-Generation Research Hypotheses: Based on these knowledge gaps, the following hypotheses can be formulated to guide future research:

Hypothesis 1: The oxygenated metabolites of this compound possess enhanced or novel biological activities compared to the parent compound. The process of biotransformation often serves to detoxify compounds or, in some cases, to activate them. It is plausible that the hydroxylated derivatives of this compound exhibit specific activities, for example, as enzyme inhibitors or antimicrobial agents, that the parent compound lacks. mdpi.com This could be tested by synthesizing or isolating these metabolites and screening them in a wide range of biological assays.

Hypothesis 2: The unique tetracyclic structure of this compound is generated by a single, multi-functional terpene synthase from farnesyl pyrophosphate. Many complex terpene skeletons are formed through the action of a single terpene synthase that catalyzes a cascade of cyclizations and rearrangements. uzh.choup.com It is hypothesized that a specific terpene synthase in R. hemisphaerica is responsible for creating the core cyclomyltaylane framework. This can be investigated by transcriptomic analysis to identify candidate terpene synthase genes and subsequent in vitro characterization of the expressed enzymes.

Hypothesis 3: this compound functions as a phytoalexin in Reboulia hemisphaerica, with its production being induced by biotic or abiotic stress. Many plant sesquiterpenoids are phytoalexins, produced in response to pathogen attack or other environmental stressors. oup.com This hypothesis can be tested by exposing R. hemisphaerica to various elicitors (e.g., fungal cell wall components, jasmonic acid) and quantifying the production of this compound using chromatographic techniques.

Hypothesis 4: The C-5 hydroxyl group and the stereochemistry of the ring junctions are critical determinants of the biological activity of cyclomyltaylanes. The specific three-dimensional arrangement of functional groups is often crucial for a molecule's interaction with biological targets. It is hypothesized that modifications to the C-5 alcohol or alterations to the stereochemistry of the core structure will significantly impact any observed bioactivity. This can be explored through the synthesis of a focused library of analogs, including the C-5 epimer and enantiomer, and subsequent SAR studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclomyltaylan-5α-ol, and how can reproducibility be ensured?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible pathways, prioritizing stereochemical control at the 5α position. Use high-purity reagents and document reaction conditions (temperature, solvent, catalysts) meticulously. Validate reproducibility by repeating syntheses ≥3 times, reporting yield ranges and characterizing intermediates via NMR (¹H/¹³C) and HPLC . For novel routes, include full spectral data in supplementary materials and cross-validate with independent labs .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of Cyclomyltaylan-5α-ol?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., USP protocols). For solubility, use buffered solutions at defined pH and temperatures. If contradictions persist, perform interlaboratory validation and analyze potential impurities (e.g., via LC-MS) that might alter measurements. Reference primary literature from authoritative databases (e.g., NIST Chemistry WebBook ) to contextualize findings .

Q. What analytical techniques are critical for confirming the structural identity and purity of Cyclomyltaylan-5α-ol?

- Methodological Answer : Combine spectroscopic (FT-IR, NMR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) methods. For purity, use quantitative NMR (qNMR) with internal standards or differential scanning calorimetry (DSC) to detect polymorphic impurities. Report detection limits and calibration curves for each method .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of Cyclomyltaylan-5α-ol’s reactivity or supramolecular interactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map energy barriers for key reactions (e.g., hydroxyl group functionalization). Validate models against experimental kinetic data. For supramolecular studies, use molecular dynamics (MD) simulations with explicit solvent models and compare results to crystallographic data. Document software parameters (basis sets, force fields) to ensure reproducibility .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for Cyclomyltaylan-5α-ol?

- Methodological Answer : Conduct meta-analyses of dose-response curves, bioavailability, and metabolic stability (e.g., hepatic microsome assays). Use statistical tools like ANOVA to identify confounding variables (e.g., species-specific metabolism). If discrepancies persist, design targeted in vivo imaging studies (e.g., PET tracers) to track compound distribution .

Q. How can researchers design robust structure-activity relationship (SAR) studies for Cyclomyltaylan-5α-ol derivatives?

- Methodological Answer : Synthesize a congeneric series with systematic modifications (e.g., substituents at the 5α position). Test biological activity using dose-controlled assays (e.g., IC50 determinations) and correlate results with steric/electronic parameters (Hammett constants, logP). Apply multivariate regression analysis to identify key SAR drivers and validate with leave-one-out cross-validation .

Data Reporting and Ethical Considerations

Q. What criteria should guide the inclusion/exclusion of Cyclomyltaylan-5α-ol data in publications?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: report primary data for novel compounds (full spectral/analytical details) and cite prior work for known analogs. Exclude outlier data without statistical justification (e.g., Grubbs’ test). Use supplementary materials for extensive datasets (e.g., kinetic plots, raw NMR files) .

Q. How to ethically handle conflicting data interpretations in collaborative studies?

- Methodological Answer : Establish a pre-publishing agreement to address disputes via blinded reanalysis by third-party experts. Document all iterations of data interpretation in lab notebooks with timestamps. If conflicts remain unresolved, transparently report divergent hypotheses in the discussion section with citations to supporting/contradictory literature .

Tables for Reference

Retrosynthesis Analysis